A Comprehensive Technical Guide to the Physicochemical Properties of Stearyl Palmitate
A Comprehensive Technical Guide to the Physicochemical Properties of Stearyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitate (C34H68O2), the ester of stearyl alcohol and palmitic acid, is a wax ester with significant applications in the pharmaceutical, cosmetic, and food industries.[1] Its utility is largely dictated by its specific physicochemical properties, which influence its function as an emollient, thickener, emulsion stabilizer, and film-forming agent.[2][3] This technical guide provides an in-depth overview of the core physicochemical characteristics of stearyl palmitate, detailed experimental methodologies for their determination, and visual representations of key processes and concepts.
Physicochemical Properties
The physicochemical properties of stearyl palmitate are summarized in the tables below, providing a comprehensive quantitative overview.
Table 1: General and Physical Properties of Stearyl Palmitate
| Property | Value | Reference(s) |
| Molecular Formula | C34H68O2 | [4][5] |
| Molecular Weight | 508.9 g/mol | |
| Appearance | White to off-white or yellowish crystals, flakes, or pellets with a faint odor. | |
| Melting Point | 55-59 °C (131-138.2 °F) | |
| Boiling Point | ~528.4 °C (estimated) | |
| Density / Specific Gravity | ~0.85 g/mL at 20°C (estimated) | |
| Flash Point | >165 °C (>330 °F) | |
| HLB Value | 10 |
Table 2: Solubility Profile of Stearyl Palmitate
| Solvent | Solubility | Reference(s) |
| Water | Insoluble (< 1 mg/mL at 21°C) | |
| Organic Solvents (warmed) | Soluble | |
| Oils | Soluble | |
| Chloroform | Freely soluble | |
| Ether | Freely soluble | |
| Alcohol (cold) | Sparingly soluble | |
| Alcohol (hot) | More soluble |
Table 3: Chemical Identifiers and Data Indices
| Identifier | Value | Reference(s) |
| CAS Number | 2598-99-4 | |
| IUPAC Name | octadecyl hexadecanoate | |
| Synonyms | Octadecyl palmitate, Palmitic acid stearyl ester | |
| XLogP3 | 16.3 | |
| Topological Polar Surface Area | 26.3 Ų |
Experimental Protocols
This section details the methodologies for determining key physicochemical properties of stearyl palmitate.
Synthesis of Stearyl Palmitate via Fischer Esterification
Stearyl palmitate is commercially produced through the esterification of stearyl alcohol with palmitic acid. The Fischer esterification method is a common approach.
Principle: This acid-catalyzed reaction involves the condensation of a carboxylic acid (palmitic acid) and an alcohol (stearyl alcohol) to form an ester (stearyl palmitate) and water. The reaction is reversible and is typically driven to completion by removing the water as it is formed.
Detailed Methodology:
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Reactant Preparation: Equimolar amounts of palmitic acid and stearyl alcohol are added to a round-bottom flask.
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Solvent and Catalyst Addition: A non-polar solvent that forms an azeotrope with water, such as toluene, is added to the flask. A catalytic amount of a strong acid, like sulfuric acid or p-toluenesulfonic acid, is introduced.
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Reaction Setup: The flask is equipped with a Dean-Stark apparatus and a reflux condenser to facilitate the removal of water.
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Heating and Reflux: The reaction mixture is heated to the reflux temperature of the solvent. The water produced during the reaction is collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
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Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the amount of water collected.
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Work-up and Purification: Once the reaction is complete, the mixture is cooled. The catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with water, and dried over an anhydrous salt like sodium sulfate. The solvent is then removed under reduced pressure.
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Product Isolation: The crude stearyl palmitate can be further purified by recrystallization from a suitable solvent to yield a pure product.
Caption: Synthesis of Stearyl Palmitate via Fischer Esterification.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a precise thermoanalytical technique used to determine the melting point and enthalpy of transitions for materials like wax esters.
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it will absorb heat, resulting in an endothermic peak on the DSC thermogram.
Detailed Methodology:
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Sample Preparation: A small, accurately weighed amount of stearyl palmitate (typically 1-10 mg) is placed into an aluminum DSC pan. The pan is then hermetically sealed.
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Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium). An empty, sealed aluminum pan is used as the reference.
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Thermal Program: The sample is subjected to a controlled temperature program. A typical program for a wax ester involves:
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An initial heating ramp to a temperature above the expected melting point (e.g., 120°C) to erase the thermal history of the sample.
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A holding period at this temperature.
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A controlled cooling ramp.
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A final controlled heating ramp (e.g., at a rate of 10°C/min) during which the melting transition is recorded.
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Data Acquisition: The heat flow to the sample is measured and plotted against temperature.
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Data Analysis: The melting point is determined from the resulting DSC curve. It is often taken as the onset temperature or the peak temperature of the endothermic melting peak. The area under the peak is proportional to the enthalpy of fusion.
Caption: Determination of Melting Point by DSC.
Assessment of Solubility
The solubility of stearyl palmitate is a critical parameter for its formulation in various products.
Principle: Solubility is determined by observing the formation of a saturated solution. For a solid like stearyl palmitate, this is often assessed by finding the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.
Detailed Methodology (Visual Observation Method):
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Stock Solution Preparation: A concentrated stock solution of stearyl palmitate is prepared in a solvent in which it is highly soluble (e.g., acetone or isopropanol).
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Solvent Preparation: A known volume (e.g., 10 mL) of the test solvent is placed in a clear vial or test tube at a controlled temperature.
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Titration: Small, sequential volumes of the stock solution are added to the test solvent.
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Observation: After each addition, the mixture is agitated and visually inspected for the persistence of cloudiness or crystals, which indicates that the saturation point has been reached.
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Calculation: The solubility is calculated based on the volume of the stock solution added to reach the saturation point. This method provides a range for the solubility of the compound.
Caption: Solubility Characteristics of Stearyl Palmitate.
Conclusion
Stearyl palmitate possesses well-defined physicochemical properties that are fundamental to its functionality in various scientific and industrial applications. Its waxy nature, specific melting range, and pronounced insolubility in water but solubility in organic solvents are key characteristics for its use in drug delivery systems and topical formulations. The experimental protocols outlined provide a basis for the consistent and accurate characterization of this important ester, ensuring its effective application in research and development.
References
- 1. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stearyl Palmitate | C34H68O2 | CID 75778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. Microwave-Assisted Enzymatic Esterification Production of Emollient Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcea.org [ijcea.org]
